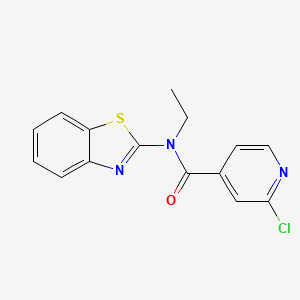

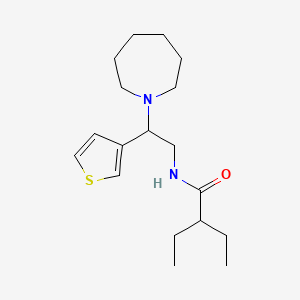

N-(1,3-benzothiazol-2-yl)-2-chloro-N-ethylpyridine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzothiazole derivatives are a class of compounds that have been studied for their potential in various fields . They are known to exhibit a wide range of biological activities and are used in the development of various pharmaceuticals .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

Structural studies of similar compounds have been carried out using techniques like single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations . These studies often reveal significant intermolecular interactions in the structure, including hydrogen bonds and π···π interactions .Chemical Reactions Analysis

Benzothiazole derivatives have been studied for their reactivity and potential in various chemical reactions . For example, the formal acylation of benzothiazoles can be achieved through a sequence involving the formation of an aryl glyoxal, ring-opening of the benzothiazole, condensation of the amino group with the aryl glyoxal, cyclization, and oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various techniques. For similar compounds, properties such as molecular weight, melting point, and solubility can be determined .Wissenschaftliche Forschungsanwendungen

Optical Materials

N-(1,3-benzothiazol-2-yl)-2-chloro-N-ethylpyridine-4-carboxamide: and its derivatives have been studied for their potential as optical materials . The unique electronic structure of the benzothiazole moiety allows for interesting optical properties, making these compounds suitable for applications in organic light-emitting diodes (OLEDs) and other photonic devices.

Biological Potential

The biological potential of benzothiazole derivatives is significant. They have been explored for their use in various biological applications, including as inhibitors of enzymes or receptors involved in disease processes . This makes them valuable for drug discovery and development, particularly in the search for new therapeutic agents.

Antibacterial Activity

Benzothiazole derivatives have shown promising antibacterial activity. Studies have demonstrated that certain complexes of N-(1,3-benzothiazol-2-yl)-2-chloro-N-ethylpyridine-4-carboxamide with metals like Cu(II) and Hg(II) exhibit significant antibacterial effects against various bacterial species, including both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Properties

The compound has been associated with anti-inflammatory properties. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This suggests potential applications in the treatment of inflammatory diseases.

Anticancer Activity

Benzothiazole derivatives, including N-(1,3-benzothiazol-2-yl)-2-chloro-N-ethylpyridine-4-carboxamide , have been investigated for their anticancer properties. They have shown activity against various cancer cell lines, making them candidates for further research as anticancer agents .

Antidiabetic Activity

In the field of endocrinology, benzothiazole derivatives have been evaluated for their antidiabetic activity. They have been tested in vivo in noninsulin-dependent diabetes mellitus rat models and have shown promising results in regulating blood sugar levels .

Antioxidant Effects

The antioxidant effects of benzothiazole derivatives are also noteworthy. They have been studied for their potential to influence levels of vitamins and malondialdehyde (MDA) in biological systems, which is crucial for protecting cells from oxidative stress .

Material Science

Lastly, the applications of benzothiazole derivatives extend to material science. Their molecular structure allows for the creation of novel materials with specific properties, such as increased durability or enhanced electrical conductivity. This opens up possibilities for their use in a variety of industrial and technological applications .

Wirkmechanismus

Target of Action

The primary target of N-(1,3-benzothiazol-2-yl)-2-chloro-N-ethylpyridine-4-carboxamide is related to the treatment of tuberculosis. Benzothiazole-based compounds have been found to exhibit potent inhibitory activity against Mycobacterium tuberculosis

Mode of Action

Benzothiazole derivatives are known to interact with their targets and cause changes that inhibit the growth or survival of the bacteria

Pharmacokinetics

A study on similar benzothiazole-arylamide derivatives indicated a favorable pharmacokinetic profile .

Result of Action

The result of the action of N-(1,3-benzothiazol-2-yl)-2-chloro-N-ethylpyridine-4-carboxamide is likely the inhibition of Mycobacterium tuberculosis growth, given the known anti-tubercular activity of benzothiazole derivatives . The specific molecular and cellular effects of this compound require further investigation.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-2-chloro-N-ethylpyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3OS/c1-2-19(14(20)10-7-8-17-13(16)9-10)15-18-11-5-3-4-6-12(11)21-15/h3-9H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFBNFMQQVUNOLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=NC2=CC=CC=C2S1)C(=O)C3=CC(=NC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-benzothiazol-2-yl)-2-chloro-N-ethylpyridine-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl N-[6-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate](/img/structure/B2876256.png)

![N-(2-{[cyclohexyl(methyl)amino]methyl}phenyl)-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2876257.png)

![3-chloro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2876258.png)

![methyl N-(3,4,6,7,8,9,10,12,13,13a-decahydro-2H-6,13-methanodipyrido[1,2-a:3',2'-e]azocin-1(6aH)-ylcarbonyl)phenylalaninate](/img/structure/B2876260.png)

![[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(1,3-dioxo-octahydro-1H-isoindol-2-yl)acetate](/img/structure/B2876261.png)

![2-(2-Chloro-6-fluorophenyl)-1-[4-(3-methylimidazol-4-yl)piperidin-1-yl]ethanone](/img/structure/B2876265.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide](/img/structure/B2876266.png)

![2-Chloro-N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]acetamide](/img/structure/B2876270.png)